molecular formula C16H12Cl2N2O2 B14602309 Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- CAS No. 60548-01-8

Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-

Cat. No.: B14602309
CAS No.: 60548-01-8
M. Wt: 335.2 g/mol
InChI Key: FGRSGWZVPUFPIA-UHFFFAOYSA-N
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Description

Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features two chlorine atoms, a methoxy group, and a phenylmethoxy group, making it a unique and interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves multiple steps, starting from readily available starting materials. For Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-, the synthetic route may include:

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinazolines, quinazolinones, and amino derivatives, each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and blocking the enzyme’s activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,6,7-trimethoxyquinazoline
  • 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone
  • 2,4-diamino-6,7-dimethoxy quinazolines
  • 2-chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline

Uniqueness

Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy and phenylmethoxy groups, along with chlorine atoms, makes it a versatile compound for various applications .

Properties

CAS No.

60548-01-8

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

2,4-dichloro-7-methoxy-6-phenylmethoxyquinazoline

InChI

InChI=1S/C16H12Cl2N2O2/c1-21-13-8-12-11(15(17)20-16(18)19-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

FGRSGWZVPUFPIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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